2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
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Overview
Description
2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline is a compound that features a pyrazole ring substituted with a cyclopropyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl group and the aniline moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, hydrazine-coupled pyrazoles can be synthesized and then further modified to introduce the cyclopropyl and aniline groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization or column chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events. Molecular docking studies have shown that pyrazole derivatives can fit into the active sites of certain enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine: This compound also features a cyclopropyl group and a pyrazole ring, but with different substituents.
2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine: Another pyrazole derivative with different functional groups.
Uniqueness
2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline is unique due to its specific combination of a cyclopropyl group and an aniline moiety attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H13N3 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(3-cyclopropylpyrazol-1-yl)aniline |
InChI |
InChI=1S/C12H13N3/c13-10-3-1-2-4-12(10)15-8-7-11(14-15)9-5-6-9/h1-4,7-9H,5-6,13H2 |
InChI Key |
MDSMPHONHVCNCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C=C2)C3=CC=CC=C3N |
Origin of Product |
United States |
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